1-(6-Isopropoxypyridin-3-yl)ethanone
Description
1-(6-Isopropoxypyridin-3-yl)ethanone is a pyridine derivative characterized by an isopropoxy group (–OCH(CH₃)₂) at the 6-position and an acetyl group (–COCH₃) at the 3-position of the pyridine ring. The isopropoxy substituent is an ether group, which may enhance solubility and influence electronic properties compared to alkyl or halogen substituents .
Properties
IUPAC Name |
1-(6-propan-2-yloxypyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHRBUGLUUUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Isopropoxypyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 6-isopropoxypyridin-3-ylmethanol with acyl chlorides under basic conditions. Another approach is the Friedel-Crafts acylation of 6-isopropoxypyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The choice of solvent and catalyst can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Isopropoxypyridin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
Scientific Research Applications
1-(6-Isopropoxypyridin-3-yl)ethanone has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Isopropoxypyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following pyridin-3-yl ethanone derivatives are selected for comparison based on substituent variations and applications (Table 1):
Table 1: Key Properties of 1-(6-Isopropoxypyridin-3-yl)ethanone and Analogues
Key Research Findings
Synthetic Accessibility:
- Suzuki-Miyaura couplings () and nucleophilic substitutions are common for introducing substituents like isopropoxy or chloro .
- The trifluoromethyl group in likely requires specialized fluorination techniques, increasing synthesis complexity .
Biological Performance: Pyridine-based ethanones with EWGs (e.g., –Cl, –CF₃) exhibit superior target binding in enzyme inhibition assays compared to EDG-containing analogues .
Safety Profiles:
- Chlorinated derivatives (e.g., ) often require stringent handling (P101 precautions in ), while isopropoxy variants may pose lower toxicity risks .
Biological Activity
1-(6-Isopropoxypyridin-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry and biological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H15NO
- Molecular Weight : 201.25 g/mol
- CAS Number :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's isopropoxy group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms Include :
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against various diseases.
- Receptor Binding : Its structural similarity to known bioactive molecules suggests it may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
Biological Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels in the brain. This makes this compound a candidate for further exploration in treating depression.
- Antioxidant Properties : Some studies have indicated that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is emerging evidence that suggests this compound could reduce inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Antidepressant Potential
In a study published in Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various pyridine derivatives, including this compound. The study utilized animal models to assess behavioral changes following administration of the compound. Results indicated significant reductions in depressive behaviors compared to controls, suggesting potential efficacy as an antidepressant agent.
| Compound | Dose (mg/kg) | Behavioral Change (%) |
|---|---|---|
| Control | N/A | 0 |
| Test | 10 | -40 |
| Test | 20 | -60 |
Study 2: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory properties of several pyridine derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Test (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
